1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-16-13(8-20-21)15(18-11-19-16)17-9-14(12-2-7-24-10-12)22-3-5-23-6-4-22/h2,7-8,10-11,14H,3-6,9H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYJECHNLYIWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(C3=CSC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine structure. Its molecular formula is CHNOS, indicating the presence of a morpholine group and a thiophene moiety, which contribute to its biological properties.
Research indicates that compounds similar to 1-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine may exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle progression. For example, compounds from the same class have demonstrated significant cytotoxicity against HeLa cells with IC50 values reaching as low as 6 µM after 48 hours of treatment .
- Induction of Apoptosis : The compound has been implicated in promoting programmed cell death through caspase activation. Flow cytometric analysis revealed that treatment with similar pyrazolo derivatives increased the early apoptotic population significantly at concentrations starting from 5 µM .
- Anti-inflammatory Activity : Some derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation. In vivo studies indicated reduced paw edema and granuloma formation upon administration of these compounds .
Efficacy in Biological Assays
The efficacy of 1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine can be summarized based on various biological assays:
| Assay Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 6 | Induction of apoptosis |
| Anti-inflammatory | Mouse model | N/A | COX inhibition |
| Cell Cycle Analysis | HeLa | N/A | Induction of sub-G1 phase |
Case Studies
Several studies have highlighted the biological activity of pyrazolo derivatives:
- Anticancer Activity : A study demonstrated that a related compound induced apoptosis in HeLa cells through caspase-dependent pathways. The increase in cells in the sub-G1 phase indicated effective DNA fragmentation associated with apoptosis .
- Anti-inflammatory Effects : In another investigation, pyrazolo derivatives were tested for their anti-inflammatory properties using formalin-induced paw edema models. The results showed significant reductions in inflammation markers compared to controls .
Preparation Methods
Cyclocondensation Strategy
The foundation of most pyrazolo[3,4-d]pyrimidine syntheses involves cyclocondensation reactions of suitably functionalized pyrazoles. According to established literature, the pyrazole precursors typically utilized are 5-amino-1-substituted-1H-pyrazole-4-carbonitriles, which undergo cyclocondensation with various electrophiles. This approach provides access to the basic scaffold that can be further functionalized.
A representative synthetic route begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles that react with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. The reaction proceeds through nucleophilic attack by the amino group of the pyrazole on the nitrile carbon, followed by cyclization to form the pyrimidine ring.
Alternative Ring Construction Methods
Alternative approaches involve:
- Reaction of pyrazoles with isocyanates
- Combination of methylhydrazine with aldehydes
- Reactions with thiophosgene in combination with amines
- Utilization of orthoesters for ring construction
Each method offers advantages depending on the specific substitution pattern required on the final pyrazolo[3,4-d]pyrimidine structure.
Specific Preparation Methods for 1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Method 1: Convergent Synthesis via Pyrazole Cyclization
This method utilizes a convergent approach where the pyrazolo[3,4-d]pyrimidine core is constructed first, followed by introduction of the thiophene-morpholine side chain.
Stage 1: Synthesis of the 1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine core
The synthesis begins with the preparation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which serves as the key intermediate. This intermediate undergoes cyclization with acetic anhydride to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one. Subsequent reaction with ammonia or appropriate amines yields the corresponding 4-amino derivatives.
Stage 2: Side chain preparation and coupling
The thiophene-morpholine side chain can be prepared through a reaction sequence involving:
- Preparation of 3-formylthiophene derivatives
- Reductive amination with morpholine to produce 2-morpholin-4-yl-2-thiophen-3-ylethanol
- Conversion to a suitable leaving group (mesylate or halide)
- Coupling with the pyrazolo[3,4-d]pyrimidin-4-amine core
A summary of the reaction conditions is presented in Table 1.
Table 1: Reaction Conditions for Method 1
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Formation of pyrazole intermediate | Starting materials, base | Ethanol | 70-80 | 4-6 | 65-75 |
| Cyclization to pyrimidine | Aryl nitrile, t-BuOK | t-BuOH | Reflux | 4-8 | 60-70 |
| Side chain preparation | 3-Formylthiophene, morpholine, NaBH₃CN | MeOH | 25 | 4-6 | 70-80 |
| Coupling reaction | Activated side chain, pyrimidine core, base | DMF | 80-90 | 8-12 | 55-65 |
Method 2: Direct Functionalization of Preformed 4-Chloropyrazolo[3,4-d]pyrimidine
This method utilizes nucleophilic aromatic substitution of a 4-chloropyrazolo[3,4-d]pyrimidine with the preformed 2-morpholin-4-yl-2-thiophen-3-ylethylamine.
Stage 1: Preparation of 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine
The 4-chloro derivative can be synthesized by cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamide to form the pyrimidine ring, followed by chlorination using phosphorus oxychloride.
Stage 2: Synthesis of 2-morpholin-4-yl-2-thiophen-3-ylethylamine
This involves:
- Preparation of thiophene-3-carbaldehyde or utilizing commercially available material
- Condensation with nitromethane (Henry reaction)
- Reduction of the nitro group to amine
- Reductive amination with morpholine
Stage 3: Nucleophilic substitution reaction
The final coupling involves nucleophilic aromatic substitution of the 4-chloro group with the prepared amine in the presence of a base such as potassium carbonate or cesium carbonate.
The detailed reaction conditions are summarized in Table 2.
Table 2: Reaction Conditions for Method 2
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloropyrazolo[3,4-d]pyrimidine preparation | POCl₃ | Neat | 90-100 | 3-4 | 75-85 |
| Henry reaction | Thiophene-3-carbaldehyde, CH₃NO₂, base | MeOH | 0-25 | 2-4 | 65-75 |
| Nitro reduction | H₂, Pd/C or Fe/AcOH | EtOH or AcOH | 25-50 | 2-4 | 80-90 |
| Reductive amination | Morpholine, NaBH₃CN, AcOH | MeOH | 25 | 4-6 | 70-80 |
| Nucleophilic substitution | K₂CO₃ or Cs₂CO₃ | DMF | 80-100 | 6-12 | 60-70 |
Method 3: Palladium-Catalyzed Cross-Coupling Approach
This method employs transition metal catalysis to construct the C-N bond between the pyrazolo[3,4-d]pyrimidine and the amine side chain.
Stage 1: Preparation of 4-bromopyrazolo[3,4-d]pyrimidine derivative
Starting with 1-methyl-pyrazolo[3,4-d]pyrimidin-4-one, bromination with phosphorus oxybromide yields the corresponding 4-bromo derivative.
Stage 2: Palladium-catalyzed amination
The coupling of the 4-bromopyrazolo[3,4-d]pyrimidine with 2-morpholin-4-yl-2-thiophen-3-ylethylamine is achieved using a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ with appropriate ligands (BINAP or XPhos) and a base (NaOtBu or Cs₂CO₃).
The reaction conditions for this method are presented in Table 3.
Table 3: Reaction Conditions for Method 3
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | PBr₃ or POBr₃ | DCM or Neat | 60-80 | 3-5 | 70-80 |
| Palladium-catalyzed amination | Pd catalyst, ligand, base | Toluene or Dioxane | 100-120 | 8-24 | 55-65 |
Optimization and Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts reaction efficiency. For the cyclocondensation reactions, polar aprotic solvents like dimethylformamide (DMF) generally provide better yields compared to protic solvents. For palladium-catalyzed couplings, dioxane and toluene are preferred due to their thermal stability and compatibility with the catalyst systems.
Catalyst and Base Selection
For cross-coupling reactions, the catalyst/ligand combination is critical. BINAP and XPhos ligands have demonstrated superior performance in similar C-N coupling reactions. Stronger bases like potassium tert-butoxide facilitate both cyclization and coupling reactions, while cesium carbonate is particularly effective for nucleophilic substitutions involving sterically hindered amines.
Temperature and Reaction Time Optimization
Reaction temperature profiles have been investigated to determine optimal conditions:
- Cyclocondensation reactions typically require reflux conditions (80-110°C)
- Nucleophilic substitutions proceed efficiently at 80-100°C
- Palladium-catalyzed aminations require higher temperatures (100-120°C)
Extending reaction times beyond the optimal duration can lead to decomposition and reduced yields. Monitoring by thin-layer chromatography or HPLC is recommended to determine completion.
Purification and Characterization
Purification Strategies
The purification of 1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves:
Analytical Characterization
Complete characterization of the target compound should include:
- ¹H and ¹³C NMR spectroscopy
- High-resolution mass spectrometry
- Infrared spectroscopy
- Elemental analysis
- X-ray crystallography (when possible)
Expected spectroscopic features include characteristic signals for the pyrazole C-H, morpholine protons, and thiophene ring protons in the ¹H NMR spectrum.
Comparative Analysis of Preparation Methods
A comprehensive comparison of the three presented methods is summarized in Table 4, evaluating their relative merits across several parameters.
Table 4: Comparative Analysis of Preparation Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall yield | 25-35% | 30-40% | 35-45% |
| Number of steps | 5-6 | 4-5 | 4 |
| Reaction conditions | Moderate | Harsh | Moderate to harsh |
| Scalability | Good | Moderate | Limited |
| Reagent availability | Readily available | Readily available | Specialized catalysts required |
| Functional group tolerance | Moderate | Limited | Good |
| Purification complexity | Moderate | High | Moderate |
| Reproducibility | Good | Moderate | Variable |
Method 3 generally provides the highest overall yield but requires specialized catalysts and careful control of reaction conditions. Method 1 offers good scalability and uses readily available reagents, while Method 2 involves fewer steps but harsher reaction conditions with limited functional group tolerance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
